molecular formula C29H46O4 B582142 (3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester CAS No. 75861-02-8

(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester

Cat. No.: B582142
CAS No.: 75861-02-8
M. Wt: 458.683
InChI Key: SHRCFGCKGRCCEI-HSIBUNQISA-N
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Description

(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester is a complex organic compound with a unique structure. It is characterized by its multiple stereocenters and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the acetyloxy and ethyl hexanoate groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. These methods often employ continuous flow reactors and other advanced technologies to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester is as an intermediate in the synthesis of various bioactive compounds. For instance, it is utilized in the preparation of 25-Hydroxycholesterol and its derivatives, which are important for studying cholesterol metabolism and signaling pathways .

Table 1: Synthesis Pathways

CompoundIntermediateReaction Conditions
25-Hydroxycholesterol(3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl EsterHydrolysis followed by oxidation
Other Steroid Derivatives(3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl EsterVarious esterification reactions

Drug Development

The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit anti-inflammatory properties and could be developed into drugs targeting metabolic disorders or inflammatory diseases. The ability to modify the cholane structure allows for the design of specific inhibitors or modulators that can interact with biological targets effectively .

Case Study: Sobetirome Prodrug Development

A notable case study involves the development of prodrugs based on cholanic acid derivatives, including (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester. Sobetirome, a thyromimetic agent, was synthesized using cholane derivatives to enhance blood-brain barrier permeability, showcasing the compound's versatility in drug formulation .

Metabolic Studies

In metabolic research, this compound serves as a valuable tool for investigating cholesterol metabolism and bile acid synthesis. Its structural similarity to natural bile acids allows researchers to study its effects on lipid metabolism and potential roles in regulating cholesterol levels within biological systems.

Table 2: Research Applications

Application AreaDescription
Cholesterol MetabolismInvestigating the effects on lipid profiles and metabolic pathways
Bile Acid SynthesisUnderstanding the biosynthetic pathways involving bile acids
Drug Interaction StudiesEvaluating how derivatives interact with enzymes involved in metabolism

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for chromatography and mass spectrometry analyses. Its distinct properties make it suitable for quantifying cholesterol derivatives in biological samples, aiding researchers in understanding lipid profiles in various conditions.

Mechanism of Action

The mechanism of action of (3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester can be compared with other similar compounds, such as:

    Cholan-24-oic acid: This compound shares a similar cyclopenta[a]phenanthrene core but differs in its functional groups and stereochemistry.

    3-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid: This compound also shares a similar core structure but has different functional groups and stereochemistry.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Biological Activity

(3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester, known by its CAS number 75861-02-8, is a steroid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester features a steroid backbone with an acetyloxy group at the 3β position and a carboxylic acid ethyl ester at the 24 position. This structural configuration is significant as it influences the compound's solubility, permeability, and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of steroid derivatives, including (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa, SMMC7404, and PC3.
  • IC50 Values : The compound exhibited an IC50 of approximately 15.1 µM against HeLa cells, indicating moderate cytotoxicity (Table 1) .
Cell LineIC50 (µM)
HeLa15.1
SMMC740414.5
PC313.8

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and oxidative stress.

3. Neuroprotective Potential

Research into steroid derivatives has also suggested neuroprotective effects. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases. Investigations into the neuroprotective mechanisms are ongoing, with a focus on their ability to modulate neuroinflammation and promote neuronal survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester:

  • Cytotoxicity Studies : A study evaluating a series of steroidal oximes demonstrated that modifications in the steroid structure can significantly enhance cytotoxicity against cancer cells . This suggests that similar modifications to (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester could yield compounds with improved efficacy.
  • Mechanistic Insights : Research indicates that steroid derivatives can activate apoptotic pathways through caspase activation and ROS production . Understanding these mechanisms is crucial for developing effective anticancer therapies.

Properties

IUPAC Name

ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4/c1-6-32-27(31)9-7-8-19(2)24-12-13-25-23-11-10-21-18-22(33-20(3)30)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19,22-26H,6-9,11-18H2,1-5H3/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCFGCKGRCCEI-HSIBUNQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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